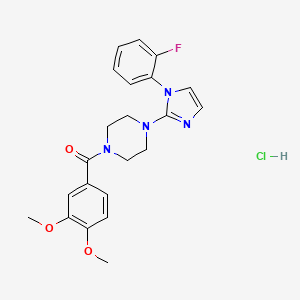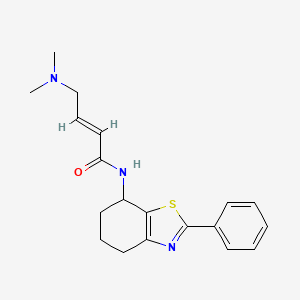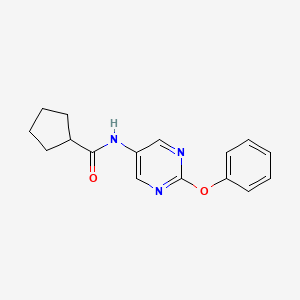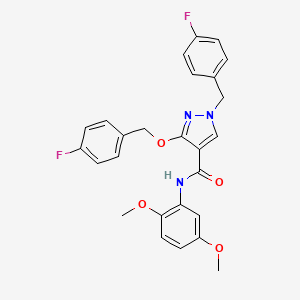![molecular formula C16H16N6OS B2373623 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide CAS No. 2097920-98-2](/img/structure/B2373623.png)
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide is a complex organic compound that features a quinoxaline core linked to a piperidine ring, which is further substituted with a thiadiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, which is then reacted with a quinoxaline derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce piperidine-quinoxaline derivatives with altered functional groups.
科学研究应用
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole moiety allows the compound to cross cellular membranes and interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s bioactive effects.
相似化合物的比较
Similar Compounds
1,2,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but differ in their substitution patterns.
Piperidine derivatives: Compounds with a piperidine ring but different functional groups attached.
Quinoxaline derivatives: Compounds with a quinoxaline core but varying substituents.
Uniqueness
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide is unique due to its specific combination of a quinoxaline core, piperidine ring, and thiadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-16(14-9-17-12-3-1-2-4-13(12)20-14)19-11-5-7-22(8-6-11)15-10-18-24-21-15/h1-4,9-11H,5-8H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFJPSVUTFMBHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NC3=CC=CC=C3N=C2)C4=NSN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[(3,4-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2373541.png)
![N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2373542.png)
![3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2373545.png)
![1-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2373546.png)
![(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2373547.png)
![6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B2373551.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2373553.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2373557.png)
![4-fluoro-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2373558.png)



